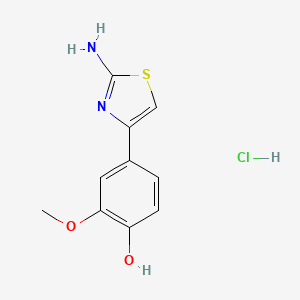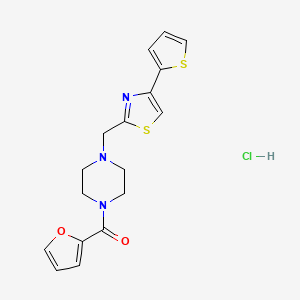
4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol hydrochloride" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The presence of the amino group and the methoxyphenol moiety suggests potential biological activity, and such compounds are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the electrochemical polymerization of a related compound, 2-amino-4-(4-methoxyphenyl)thiazole, was performed in a hydrochloric acid medium, indicating that similar acidic conditions might be used in the synthesis of our compound of interest . Additionally, the one-pot synthesis approach, as demonstrated in the preparation of thiadiazolopyrimidine derivatives, could potentially be adapted for the efficient synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of aromatic rings and heteroatoms, which can significantly influence the electronic properties of the molecule. Density Functional Theory (DFT) calculations, as performed on similar compounds, can provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the molecule . Such analysis can also reveal the impact of substituents on the molecule's stability and reactivity.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents present on the thiazole ring. For example, the synthesis of cephalosporin intermediates involves reactions of thiadiazole derivatives with other reagents, suggesting that "this compound" could also be a precursor to more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The electropolymerization study provides data on the reaction parameters and the activation energy, which could be relevant for understanding the behavior of "this compound" under various conditions . Additionally, the synthesis of bioisosteres of salicylidene acylhydrazides, which are structurally related to our compound, suggests potential bioactivity and the importance of the hydroxyphenyl moiety .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Schiff base ligands synthesized from 4-(2-Amino-1,3-thiazol-4-YL)-2-methoxyphenol hydrochloride have shown moderate antimicrobial activity against specific bacteria and fungi, with compound variations leading to differences in microbial growth inhibition (Vinusha et al., 2015).
- The compound has been employed in the synthesis of zinc phthalocyanine derivatives, exhibiting properties valuable for photodynamic cancer therapy due to high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Structural Analysis and Properties
- Crystal lattice analyses of this compound reveal heterochiral sheets of helical, N⋯HO H-bonded polymers, offering insights into weak interaction hierarchies within molecular structures (Stefankiewicz et al., 2011).
- Molecular docking and quantum chemical calculations of this compound and its derivatives provide data on molecular structure, spectroscopic characteristics, and potential biological effects, showing promise for targeted medical applications (Viji et al., 2020).
Antimicrobial and Anti-Inflammatory Applications
- Derivatives of this compound have been synthesized and tested, showing diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects (Ameen & Qasir, 2017), (Hamade et al., 2012).
Applications in Material Science
- The compound has been used in the electrochemical polymerization process on platinum electrodes, with studies focusing on reaction parameters and characterization of the resulting polymer films, indicating its potential in material science and engineering (Sayyah et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7;/h2-5,13H,1H3,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQDTGLWNSNNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=N2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)


![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)
![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)
![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)